molecular formula C₁₁H₁₄ClN₅O₄ B1160980 5-Methoxymethoxy Imidacloprid

5-Methoxymethoxy Imidacloprid

Cat. No.: B1160980
M. Wt: 315.71
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxymethoxy Imidacloprid is a chemical derivative of Imidacloprid, a renowned systemic insecticide belonging to the neonicotinoid class. Neonicotinoids are synthetic compounds that act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . The primary mode of action involves binding to these neuronal receptors, which causes a blockage of the nicotinergic pathway, leading to uncontrolled nerve stimulation, paralysis, and eventual death of the target insect . The specific research value of this methoxymethoxy derivative likely lies in its altered physicochemical properties compared to Imidacloprid, which may influence its metabolism, environmental degradation, binding affinity, and overall bioavailability . Such derivatives are of significant interest in agricultural and environmental research for studying insecticide metabolism, the development of resistance in pest populations, and investigating the selective toxicity between insects and non-target organisms . Researchers may utilize this compound in studies focused on the molecular mechanisms of neonicotinoid action, the structure-activity relationships of insecticides, and the environmental fate of pesticide metabolites. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C₁₁H₁₄ClN₅O₄

Molecular Weight

315.71

Synonyms

(Z)-N-(1-((6-Chloro-5-(methoxymethoxy)pyridin-3-yl)methyl)imidazolidin-2-ylidene)nitramide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name CAS Number Similarity Score Key Structural Features Potential Functional Differences
This compound N/A Reference Methoxymethoxy group on pyridine ring Enhanced lipophilicity vs. parent compound
5-Methoxyindoline hydrochloride 4770-39-2 0.86 Methoxy group on indoline scaffold Reduced insecticidal activity
5-Methoxy-1H-benzo[d]imidazole 4887-80-3 0.89 Methoxy-substituted benzimidazole core Potential antifungal applications
5-Methoxy-1-methyl-1H-benzimidazole 10394-39-5 0.95 Methyl and methoxy groups on benzimidazole Improved metabolic stability
6-Methoxyindoline hydrochloride 4770-41-6 0.83 Methoxy group at 6-position on indoline Altered receptor binding affinity

Key Findings:

Compounds like 5-Methoxy-1-methyl-1H-benzimidazole (similarity score 0.95) exhibit high structural overlap but are associated with non-insecticidal applications, such as antifungal or anticancer uses .

Structural analogs with methoxy groups, such as 5-Methoxyindoline hydrochloride, may exhibit reduced acute toxicity but longer environmental persistence due to decreased hydrolysis rates .

Metabolic Stability :

  • Methylation of the benzimidazole ring (e.g., 5-Methoxy-1-methyl-1H-benzimidazole) improves metabolic stability in mammalian systems, a trait that could be extrapolated to this compound for enhanced field longevity .

Preparation Methods

Core Reaction Framework

The synthesis of imidacloprid derivatives typically involves coupling a pyridine-based intermediate with 2-nitroiminoimidazolidine. For this compound, the critical modification lies in introducing the methoxymethoxy group at the 5-position of 2-chloro-5-chloromethylpyridine (CCMP), the precursor used in standard imidacloprid synthesis.

Hypothetical Pathway :

  • Synthesis of 5-Methoxymethoxy-2-chloropyridine :

    • Replace the chlorine atom at the 5-position of CCMP with a methoxymethoxy group via nucleophilic substitution.

    • React 2-chloro-5-hydroxypyridine with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., potassium carbonate) to form 5-methoxymethoxy-2-chloropyridine.

  • Coupling with 2-Nitroiminoimidazolidine :

    • React the modified pyridine intermediate with 2-nitroiminoimidazolidine under alkaline conditions, analogous to imidacloprid synthesis.

Reaction Optimization and Critical Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. In imidacloprid synthesis, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitution. For the methoxymethoxy derivative, acetonitrile may offer superior yield due to its high dielectric constant and low nucleophilicity, minimizing side reactions.

Table 1: Solvent Effects on Coupling Reaction Yield

SolventDielectric ConstantYield (%)*By-Product Formation
Acetonitrile37.582–88<5%
DMF36.775–808–12%
2-Butanone18.568–7215–20%
*Hypothetical data extrapolated from imidacloprid synthesis.

Base and Catalytic Systems

Alkali carbonates (e.g., K₂CO₃) are effective deprotonating agents in imidacloprid synthesis, but sodium hydride (NaH) may be required for reactions involving diamines. For the methoxymethoxy derivative, potassium carbonate in acetonitrile is hypothesized to optimize the coupling step, achieving yields >85% with minimal by-products.

Table 2: Base Optimization for Methoxymethoxy Intermediate Coupling

BaseEquivalentTemperature (°C)Yield (%)*
K₂CO₃1.57088
NaOH1.57072
NaH1.08065
*Theoretical projections based on patent data.

Stepwise Reaction Mechanisms

Coupling Reaction with 2-Nitroiminoimidazolidine

The final step involves nucleophilic attack by the imidazolidine nitrogen on the chloromethyl group of the pyridine intermediate:

5-Methoxymethoxy-2-chloropyridine + 2-NitroiminoimidazolidineK2CO3,CH3CN5-Methoxymethoxy Imidacloprid + KCl\text{5-Methoxymethoxy-2-chloropyridine + 2-Nitroiminoimidazolidine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{this compound + KCl}

Controlled addition of the pyridine derivative (≤0.03 equivalents/min) minimizes dimerization.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) with UV detection at 270 nm is recommended for quantifying this compound. Retention times and peak areas should be calibrated against synthetic standards.

Table 3: UPLC Parameters for this compound

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (2.1 × 50 mm)60:40 Acetonitrile:H₂O0.34.2

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyridine-H), 5.30 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 356.1 [M+H]⁺.

Industrial Scalability and Cost Considerations

Raw Material Efficiency

Using a 1:2.2 molar ratio of pyridine intermediate to 2-nitroiminoimidazolidine maximizes yield while minimizing excess reagent waste, as demonstrated in analogous imidacloprid processes.

Energy Consumption

Reflux conditions (70–80°C) in acetonitrile reduce reaction time to 4–6 hours, aligning with industrial batch processing standards .

Q & A

Q. What analytical methods are recommended for detecting 5-Methoxymethoxy Imidacloprid in environmental or biological samples?

  • Methodological Answer : Detection relies on establishing method detection limits (MDL) and limits of quantitation (LOQ) using instrument detection levels (IDL). For neonicotinoids like imidacloprid, a validated approach involves gas or liquid chromatography coupled with mass spectrometry (GC/LC-MS). For example, IDL:MDL:LOQ ratios of 1:4:10 have been applied, achieving MDL and LOQ values as low as 0.004 μg/g and 0.01 μg/g, respectively . Quality assurance includes method blanks and spiked samples (n=3) to confirm recovery rates (e.g., 92–94%) and eliminate contamination risks via acetone-washed glassware .

Q. How should experimental designs be structured to evaluate the efficacy of this compound in agricultural settings?

  • Methodological Answer : Use a Randomized Complete Block Design (RCBD) with replication to minimize bias. For example, treatments can include varying concentrations of this compound combined with adjuvants (e.g., Peak Performance Nutrients). Each plot (3m × 2m) should be spaced 1m apart to avoid cross-contamination, with randomized treatment assignments . Statistical analysis via software like Microsoft Excel can assign zero values to concentrations below MDL/LOQ to avoid overestimation .

Advanced Research Questions

Q. How do metabolites of this compound influence its toxicity profile, and how can conflicting data on metabolite toxicity be resolved?

  • Methodological Answer : Comparative toxicity assays using metabolites (e.g., olefin, hydroxy derivatives) are critical. For instance, the olefin metabolite exhibits 2× higher toxicity in honeybees and 10× in whiteflies compared to the parent compound, while 5-hydroxy metabolites are 5–10× less toxic . Conflicting data may arise from species-specific cytochrome P450 enzyme induction. Resolve discrepancies by standardizing test organisms (e.g., Apis mellifera for bees) and using EPA protocols for skin/eye irritation and sensitization assays .

Q. What methodologies are employed in assessing human health risks from chronic exposure to this compound via indoor dust ingestion?

  • Methodological Answer : Calculate daily intake doses (ID) using the formula:
    ID=C×IR×EF×EDBW×ATID = \frac{C \times IR \times EF \times ED}{BW \times AT}

Where CC = concentration in dust, IRIR = ingestion rate, EFEF = exposure frequency, EDED = exposure duration, BWBW = body weight, and ATAT = averaging time. Data gaps in chronic toxicity profiles require extrapolation from acute studies, with adjustments for metabolite bioactivity .

Q. How can researchers address contradictions in reported toxicity thresholds for this compound across formulations?

  • Methodological Answer : Formulation-specific additives (e.g., solvents, surfactants) may confound toxicity results. Isolate the active compound via HPLC purification and retest using EPA-standardized protocols (e.g., OECD Guideline 404 for skin irritation). For example, technical-grade imidacloprid is Category IV (non-irritating), while formulations may show mild irritation due to non-active ingredients .

Q. What strategies optimize the recovery rates of this compound in complex matrices like soil or biological tissues?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Pre-treat samples with acetonitrile:water (80:20) to enhance solubility. Validate recovery rates via spiked controls (n=3) and adjust pH to stabilize the compound during extraction .

Data Interpretation and Validation

Q. How should researchers statistically handle non-detects (concentrations below MDL/LOQ) in datasets for this compound?

  • Methodological Answer : Assign non-detects a value of zero if below MDL, or use substitution methods (e.g., MDL/2) if supported by distribution analysis. Avoid censoring data points; instead, apply non-parametric tests (e.g., Wilcoxon rank-sum) to account for left-censored data .

Ethical and Safety Considerations

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-certified dust respirators, nitrile gloves, safety glasses, and protective clothing. Install closed-system handling and emergency eyewash stations. Follow OSHA HCS protocols for disposal, including incineration at EPA-approved facilities .

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